(5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate
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Overview
Description
(5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate is a complex organic compound characterized by its morpholine ring structure, which is substituted with a tert-butyl group, a hydroxybutyl chain, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides or tert-butyl alcohol in the presence of a strong acid or base.
Attachment of the Hydroxybutyl Chain: This can be done through nucleophilic substitution reactions, where a hydroxybutyl halide reacts with the morpholine ring.
Incorporation of the Trifluorophenyl Group: This step typically involves the use of trifluorophenyl halides in a substitution reaction with the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the functional groups present.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylate group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Esterification: Acid catalysts such as sulfuric acid (H₂SO₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl chain can yield butyric acid derivatives, while reduction can produce butanol derivatives.
Scientific Research Applications
(5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-tert-butyl 3-(4-hydroxybutyl)-5-phenylmorpholine-4-carboxylate: Lacks the trifluorophenyl group, which may result in different binding affinities and biological activities.
(5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4-difluorophenyl)morpholine-4-carboxylate: Contains fewer fluorine atoms, which can affect its chemical reactivity and interactions with molecular targets.
(5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trichlorophenyl)morpholine-4-carboxylate: Substitutes chlorine atoms for fluorine, potentially altering its physicochemical properties and biological effects.
Uniqueness
The presence of the trifluorophenyl group in (5R)-tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate imparts unique properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics can make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H26F3NO4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C19H26F3NO4/c1-19(2,3)27-18(25)23-13(6-4-5-7-24)10-26-11-16(23)12-8-14(20)17(22)15(21)9-12/h8-9,13,16,24H,4-7,10-11H2,1-3H3 |
InChI Key |
BKWPGCZQXAXUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COCC1C2=CC(=C(C(=C2)F)F)F)CCCCO |
Origin of Product |
United States |
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